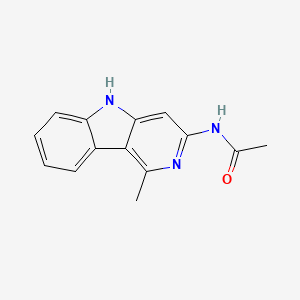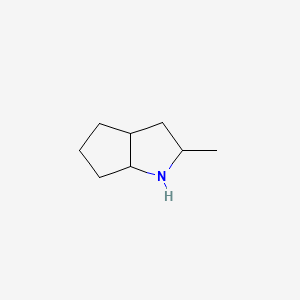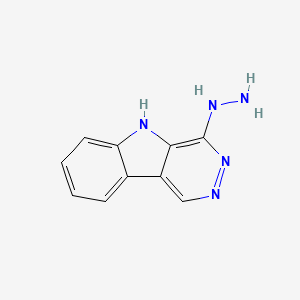![molecular formula C12H15F3N2 B3357668 Piperazine, 1-methyl-4-[3-(trifluoromethyl)phenyl]- CAS No. 74418-11-4](/img/structure/B3357668.png)
Piperazine, 1-methyl-4-[3-(trifluoromethyl)phenyl]-
Übersicht
Beschreibung
Piperazine, 1-methyl-4-[3-(trifluoromethyl)phenyl]- is a chemical compound belonging to the piperazine class. It is characterized by the presence of a trifluoromethyl group attached to the phenyl ring, which is further connected to a piperazine ring. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes .
Vorbereitungsmethoden
The synthesis of Piperazine, 1-methyl-4-[3-(trifluoromethyl)phenyl]- can be achieved through several synthetic routes. One common method involves the alkylation of 1-[3-(trifluoromethyl)phenyl]piperazine with appropriate alkylating agents. The reaction conditions typically include the use of solvents such as acetonitrile or ethanol, and catalysts like potassium carbonate .
Industrial production methods often involve large-scale synthesis using similar alkylation reactions, but with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Piperazine, 1-methyl-4-[3-(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature .
Wissenschaftliche Forschungsanwendungen
Piperazine, 1-methyl-4-[3-(trifluoromethyl)phenyl]- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: This compound is studied for its potential biological activities, including its interactions with biological targets such as receptors and enzymes.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological and psychiatric disorders.
Industry: Piperazine derivatives are used in the production of polymers, agrochemicals, and other industrial products
Wirkmechanismus
The mechanism of action of Piperazine, 1-methyl-4-[3-(trifluoromethyl)phenyl]- involves its interaction with specific molecular targets. It has been shown to bind to serotonin receptors, particularly the 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, and 5-HT2C receptors. This binding leads to the modulation of serotonin levels in the brain, which can affect mood, cognition, and behavior .
Additionally, this compound can evoke the release of serotonin by binding to the serotonin transporter (SERT), further influencing serotoninergic signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Piperazine, 1-methyl-4-[3-(trifluoromethyl)phenyl]- can be compared with other similar compounds such as:
Meta-chlorophenylpiperazine (mCPP): Unlike Piperazine, 1-methyl-4-[3-(trifluoromethyl)phenyl]-, mCPP has significant affinity for the 5-HT3 receptor.
Benzylpiperazine (BZP): BZP acts as a norepinephrine and dopamine releasing agent, whereas Piperazine, 1-methyl-4-[3-(trifluoromethyl)phenyl]- primarily affects serotonin receptors.
The uniqueness of Piperazine, 1-methyl-4-[3-(trifluoromethyl)phenyl]- lies in its specific interaction with serotonin receptors and its ability to modulate serotonin levels without significantly affecting dopamine or norepinephrine reuptake .
Eigenschaften
IUPAC Name |
1-methyl-4-[3-(trifluoromethyl)phenyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2/c1-16-5-7-17(8-6-16)11-4-2-3-10(9-11)12(13,14)15/h2-4,9H,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYBJOYHCSCVXCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80453530 | |
| Record name | Piperazine, 1-methyl-4-[3-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80453530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74418-11-4 | |
| Record name | Piperazine, 1-methyl-4-[3-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80453530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Methyl-1,4-dihydropyrido[4,3-c]pyridazine](/img/structure/B3357593.png)




![2-[4-(Propan-2-yl)-1H-imidazol-5-yl]ethan-1-amine](/img/structure/B3357621.png)
![2-(3-Azabicyclo[3.2.0]heptan-3-yl)ethanol](/img/structure/B3357633.png)





![6-Methyl-1,2-dihydropyrrolo[1,2-a]pyrazin-3(4H)-one](/img/structure/B3357690.png)
